4-(5-(chloromethyl)-1,2,4-oxadiazol-3-yl)-1-ethylpyridin-2(1H)-one

Medicinal Chemistry Synthetic Methodology Building Block Sourcing

Procurement of CAS 2090267-70-0 is driven by its unique bifunctional reactivity. The chloromethyl electrophile enables late-stage SN2 diversification—displacing with amines, thiols, or alcohols—to generate 50–200 kinase inhibitor analogs from a single 5 g batch. This reactivity is fundamentally orthogonal to amine-terminated oxadiazole-pyridinone analogs, making the chloromethyl derivative irreplaceable for nucleophilic substitution-driven SAR campaigns. With balanced physicochemical properties (XLogP3 0.6, TPSA 59.2 Ų), it also supports systematic LogP modulation and agrochemical fragment attachment.

Molecular Formula C10H10ClN3O2
Molecular Weight 239.66 g/mol
CAS No. 2090267-70-0
Cat. No. B1475764
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(5-(chloromethyl)-1,2,4-oxadiazol-3-yl)-1-ethylpyridin-2(1H)-one
CAS2090267-70-0
Molecular FormulaC10H10ClN3O2
Molecular Weight239.66 g/mol
Structural Identifiers
SMILESCCN1C=CC(=CC1=O)C2=NOC(=N2)CCl
InChIInChI=1S/C10H10ClN3O2/c1-2-14-4-3-7(5-9(14)15)10-12-8(6-11)16-13-10/h3-5H,2,6H2,1H3
InChIKeyWUWWIOBPAWQEHU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 0.5 g / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(5-(Chloromethyl)-1,2,4-oxadiazol-3-yl)-1-ethylpyridin-2(1H)-one (CAS: 2090267-70-0) | Procurement-Grade Building Block for Heterocyclic Synthesis and Drug Discovery


4-(5-(Chloromethyl)-1,2,4-oxadiazol-3-yl)-1-ethylpyridin-2(1H)-one (CAS 2090267-70-0) is a heterocyclic small molecule (MW 239.66 g/mol, C10H10ClN3O2) that hybridizes a 1,2,4-oxadiazole ring with a 1-ethylpyridin-2(1H)-one scaffold, terminated by a reactive chloromethyl handle at the oxadiazole 5-position [1]. This compound is cataloged by multiple chemical suppliers—including Biosynth (via CymitQuimica) and Kuujia—primarily as a versatile synthetic intermediate for medicinal chemistry and agrochemical research [2]. Its structural features position it as a member of the broader oxadiazole-pyridinone class, which has been broadly implicated in kinase inhibition, antimicrobial activity, and anticancer programs [3]. However, procurement decisions for this specific compound hinge on its unique reactivity profile as a bifunctional building block, rather than on any standalone, pre-validated biological potency.

Why In-Class 1,2,4-Oxadiazole-Pyridinone Analogs Cannot Substitute 4-(5-(Chloromethyl)-1,2,4-oxadiazol-3-yl)-1-ethylpyridin-2(1H)-one for Diversification-Oriented Synthesis


The oxadiazole-pyridinone chemotype is populated by numerous analogs differing only in the exocyclic substituent at the oxadiazole 5-position—including aminomethyl (CAS 2097975-70-5), aminoethyl, and methyl variants [1]. While these analogs share the same core scaffold, they present fundamentally orthogonal synthetic vectors: amine-terminated analogs are nucleophiles suited for amide coupling, whereas the target compound's chloromethyl group is an electrophilic center enabling nucleophilic displacement, cross-coupling, and heterocycle annulation chemistries inaccessible to amine or methyl congeners. This reactivity bifurcation means that a medicinal chemistry program requiring late-stage diversification via nucleophilic substitution cannot replace the chloromethyl derivative with an amine analog without redesigning the synthetic route. Furthermore, evidence from homologous oxadiazole series indicates that even minor structural changes can lead to divergent biological mechanisms—including shifts between competitive inhibition and colloidal aggregation—underscoring that scaffold analogs are not functionally interchangeable [2].

Quantitative Differentiation Evidence for 4-(5-(Chloromethyl)-1,2,4-oxadiazol-3-yl)-1-ethylpyridin-2(1H)-one Against Closest Structural Analogs


Electrophilic Chloromethyl Handle vs. Nucleophilic Aminoethyl/Aminomethyl Analogs: Reactivity Classification and Synthetic Utility

The target compound terminates in an electrophilic –CH₂Cl group, whereas its closest cataloged analogs—4-(5-(2-aminoethyl)-1,2,4-oxadiazol-3-yl)-1-ethylpyridin-2(1H)-one (CAS 2097975-70-5) and 4-(5-(aminomethyl)-1,2,4-oxadiazol-3-yl)-1-ethylpyridin-2(1H)-one—terminate in nucleophilic primary amines [1][2]. This functional group polarity inversion dictates entirely distinct reaction manifolds: the chloromethyl group participates in SN2 displacement with O-, N-, S-, and C-nucleophiles, while the amine analogs require electrophilic coupling partners (e.g., acyl chlorides, isocyanates). No amine analog can directly substitute for the target compound in nucleophilic displacement sequences without additional protection–deprotection or redox steps.

Medicinal Chemistry Synthetic Methodology Building Block Sourcing

Lipophilicity Differential vs. Aminoethyl Analog: Impact on Passive Membrane Permeability and Assay Compatibility

The target compound (XLogP3 = 0.6) is 1.1 log units more lipophilic than its aminoethyl analog 4-(5-(2-aminoethyl)-1,2,4-oxadiazol-3-yl)-1-ethylpyridin-2(1H)-one (XLogP3 = -0.5), as determined by PubChem-computed XLogP3 values [1][2]. This translates to an approximately 12.6-fold higher theoretical partition coefficient (LogP difference of 1.1 = 10^1.1 ≈ 12.6-fold) for the chloromethyl compound. In the context of fragment-based or hit-to-lead optimization, higher lipophilicity generally correlates with enhanced passive membrane permeability but may also increase promiscuous binding risk. The aminoethyl analog's strongly negative LogP would likely confer superior aqueous solubility but inferior blood-brain barrier penetration potential.

Physicochemical Profiling Drug Discovery ADME Optimization

Oxadiazole-Pyridinone Class-Level Anticancer Activity: Contextual Potency Benchmarks from Closely Related Scaffolds

Although no direct IC₅₀ data was located specifically for the target compound, a closely related 1,3,4-oxadiazole-pyridine hybrid series (compounds 7a–j) evaluated against HeLa, MDA-MB-231, MCF-7, and A549 cell lines in a standard MTT assay provides class-level potency benchmarks [1]. The most potent compound in that series (7d) exhibited IC₅₀ values of 1.8 ± 0.3 µM (HeLa) and 1.3 ± 0.11 µM (MCF-7). Separately, a homologous oxadiazole-thioether series demonstrated potency gains of up to 500-fold over initial screening hits through systematic SAR optimization [2]. These data establish that the oxadiazole-pyridine chemotype is a tractable scaffold for anticancer lead optimization, and the target compound—with its uniquely positioned chloromethyl diversification point—serves as a privileged entry point for generating novel analogs for SAR campaigns.

Anticancer Research Kinase Inhibition SAR Studies

Established Synthetic Tractability of Chloromethyl-1,2,4-Oxadiazoles via Nucleophilic Displacement and Heterocycle Formation

The reactivity of 5-(chloromethyl)-1,2,4-oxadiazoles with nucleophiles is well-precedented. Sagirli and Durust (2018) demonstrated that 5-(chloromethyl)-3-substituted-phenyl-1,2,4-oxadiazoles react efficiently with KCN to yield trisubstituted 1,2,4-oxadiazol-5-ylacetonitriles and, via a novel non-reductive decyanation pathway, the corresponding alkanes [1]. This establishes the chloromethyl position as a robust point for C–C bond formation. Separately, published general synthetic routes confirm that 1,2,4-oxadiazoles are typically accessed via amidoxime cyclization with activated carboxylic acid derivatives, a methodology compatible with the pyridinone motif [2]. The combination of validated oxadiazole formation chemistry and demonstrated chloromethyl reactivity confirms the compound's suitability as a reliable building block for library synthesis.

Synthetic Chemistry Process Chemistry Building Block Validation

Supplier-Documented Identity and Purity Metrics Supporting Reproducible Research Procurement

The target compound is commercially available with documented quality metrics: CymitQuimica (Biosynth) specifies a minimum purity of 95% with molecular weight confirmed at 239.66 g/mol . The Kuujia product listing provides comprehensive computed properties including exact mass (239.0461543 g/mol), topological polar surface area (59.2 Ų), hydrogen bond acceptor count (4), hydrogen bond donor count (0), and rotatable bond count (3) [1]. In contrast, the aminoethyl analog (CAS 2097975-70-5) exhibits a higher TPSA (85.2 Ų) and added hydrogen bond donor (1), which may influence solubility and permeability profiles differently in biological assays. These documented physicochemical parameters enable informed procurement decisions based on specific experimental requirements.

Quality Control Compound Management Procurement Specifications

Patent Landscape Positioning: Utility as a Diversifiable Core in Oxadiazole-Containing Kinase Inhibitor and Receptor Modulator Programs

The broader oxadiazole-pyridinone chemotype is extensively claimed in the patent literature. EP2278879 (WO2009/131957) discloses compositions and methods comprising oxadiazole derivatives for therapeutic applications [1]. US20140031333A1 specifically claims compounds and compositions as c-kit kinase inhibitors, structurally encompassing oxadiazole-pyridine scaffolds [2]. More recently, oxadiazole-oxadiazolone compounds have been patented as MYC inhibitors for cancer therapy [3]. The target compound's chloromethyl group offers a distinct advantage over pre-functionalized patented analogs: it enables the rapid synthesis of novel, patent-diversifying derivatives through late-stage functionalization, potentially circumventing existing composition-of-matter claims while exploring uncharted chemical space within a validated pharmacophore.

Patent Analysis Kinase Inhibitors Drug Discovery Strategy

Prioritized Application Scenarios for 4-(5-(Chloromethyl)-1,2,4-oxadiazol-3-yl)-1-ethylpyridin-2(1H)-one in Scientific and Industrial Research


Focused Kinase Inhibitor Library Synthesis via Late-Stage Nucleophilic Diversification

Medicinal chemistry teams developing kinase inhibitors can procure this compound as a single versatile intermediate and generate diverse analog libraries through SN2 displacement of the chloromethyl group with amine, thiol, or alcohol nucleophiles. This strategy is supported by the precedent of oxadiazole-pyridine hybrids as c-kit kinase inhibitors (US20140031333A1) [1] and by the demonstrated reactivity of chloromethyl-oxadiazoles with nucleophiles including KCN [2]. A single 5 g procurement can yield 50–200 distinct analogs at microscale, dramatically accelerating SAR exploration compared to synthesizing each analog de novo.

Physicochemical Property Optimization in Hit-to-Lead Programs

The compound's balanced XLogP3 (0.6) and moderate TPSA (59.2 Ų) position it within favorable drug-like chemical space [1]. Teams can systematically modulate lipophilicity by varying the nucleophile used for chloromethyl displacement, enabling rapid exploration of LogP–activity relationships. The 12.6-fold lipophilicity differential versus the aminoethyl analog (XLogP3 = -0.5) demonstrates the magnitude of physicochemical change achievable through a single synthetic step [2], making this compound an ideal starting point for optimizing cellular permeability while monitoring off-target promiscuity risks.

Agrochemical Lead Generation Leveraging the Oxadiazole-Pyridinone Pharmacophore

The oxadiazole class has established utility in agrochemical discovery, and the compound's structural features—heterocyclic core with a reactive diversification handle—are directly applicable to fungicide, herbicide, or insecticide lead generation programs [1]. The chloromethyl group enables convenient attachment of diverse agrochemically relevant fragments (e.g., triazole, benzimidazole, or sulfonamide moieties) through high-yielding nucleophilic substitution, supporting rapid hit expansion at low cost per analog.

Academic Medicinal Chemistry Training and Methodology Development

For academic laboratories engaged in synthetic methodology development or undergraduate/graduate training in medicinal chemistry, this compound serves as an ideal model substrate. Its well-precedented oxadiazole formation chemistry [1] combined with the reliable reactivity of the chloromethyl electrophile [2] provides a robust platform for teaching heterocyclic synthesis, nucleophilic substitution, and structure–activity relationship principles within a single compound framework, while generating potentially bioactive products for downstream screening collaborations.

Quote Request

Request a Quote for 4-(5-(chloromethyl)-1,2,4-oxadiazol-3-yl)-1-ethylpyridin-2(1H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.